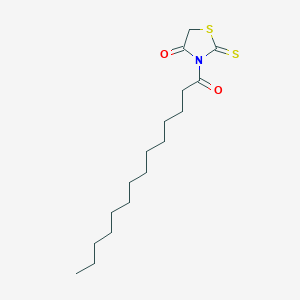![molecular formula C10H18O3SSi B12519485 3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione CAS No. 676515-64-3](/img/structure/B12519485.png)
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione is a chemical compound known for its unique structural properties and potential applications in various fields. The compound consists of an oxolane-2,5-dione ring substituted with a trimethylsilylpropylsulfanyl group. This combination of functional groups imparts distinct chemical reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione typically involves the reaction of oxolane-2,5-dione with 3-(Trimethylsilyl)propylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxolane-2,5-dione ring can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Diols
Substitution: Various substituted oxolane-2,5-dione derivatives
Scientific Research Applications
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and proteins, leading to the modulation of biochemical pathways. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and potentially leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-{[3-(Trimethoxysilyl)propyl]sulfanyl}oxolane-2,5-dione
- 3-{[3-(Triethoxysilyl)propyl]sulfanyl}oxolane-2,5-dione
- 3-(Trimethylsilyl)-1-propanol
Uniqueness
3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and stability. The presence of the trimethylsilyl group enhances its lipophilicity, making it more effective in penetrating cell membranes compared to similar compounds with different silyl groups. Additionally, the oxolane-2,5-dione ring provides a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
676515-64-3 |
|---|---|
Molecular Formula |
C10H18O3SSi |
Molecular Weight |
246.40 g/mol |
IUPAC Name |
3-(3-trimethylsilylpropylsulfanyl)oxolane-2,5-dione |
InChI |
InChI=1S/C10H18O3SSi/c1-15(2,3)6-4-5-14-8-7-9(11)13-10(8)12/h8H,4-7H2,1-3H3 |
InChI Key |
WCUOHPDYLMDSKR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCSC1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


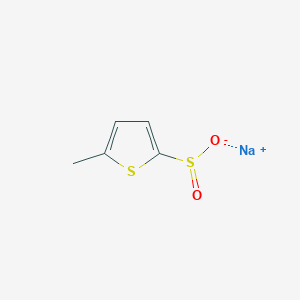
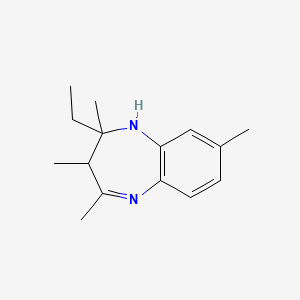
![Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate](/img/structure/B12519425.png)


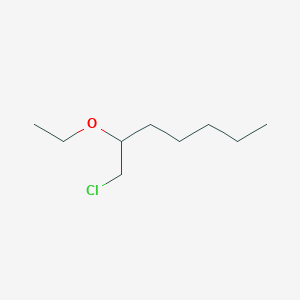
![2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol](/img/structure/B12519455.png)
![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)
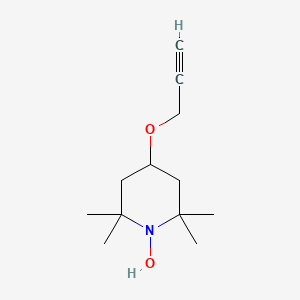
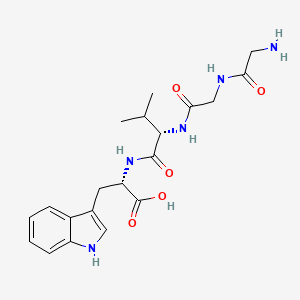

![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12519475.png)
